molecular formula C18H18ClN3O4 B11828703 6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

Cat. No.: B11828703
M. Wt: 375.8 g/mol
InChI Key: PDIDPGOWDWQTLZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 6-benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate derives its systematic name from the pyrido[4,3-d]pyrimidine core structure, a bicyclic system comprising fused pyridine and pyrimidine rings. The IUPAC nomenclature follows these rules:

  • Parent heterocycle : Pyrido[4,3-d]pyrimidine, where the pyridine ring is fused to the pyrimidine ring at positions 4 and 3.
  • Substituents :
    • A chloro group at position 2.
    • Ethyl carboxylate at position 4.
    • Benzyl carboxylate at position 6.
  • Hydrogenation state : The "7,8-dihydro" designation indicates partial saturation at the 7 and 8 positions of the pyrido[4,3-d]pyrimidine core.

The molecular formula is C₁₈H₁₈ClN₃O₄ , with a molecular weight of 375.81 g/mol . This formula accounts for:

  • 18 carbon atoms (including aromatic rings and ester groups).
  • 18 hydrogen atoms (with contributions from ethyl, benzyl, and dihydro moieties).
  • 1 chlorine atom.
  • 3 nitrogen atoms (from the pyrido[4,3-d]pyrimidine core).
  • 4 oxygen atoms (from carboxylate esters).
Property Value
Molecular Formula C₁₈H₁₈ClN₃O₄
Molecular Weight 375.81 g/mol
CAS Registry 1350300-89-8

Structural Features of the Pyrido[4,3-D]Pyrimidine Core

The pyrido[4,3-d]pyrimidine system is a bicyclic scaffold formed by fusing a pyridine ring (six-membered, one nitrogen) with a pyrimidine ring (six-membered, two nitrogens). Key structural attributes include:

  • Ring fusion : The pyridine nitrogen resides at position 4, while the pyrimidine nitrogens occupy positions 1 and 3.
  • Aromaticity : The fully unsaturated pyrido[4,3-d]pyrimidine core exhibits aromatic stability, but the 7,8-dihydro modification introduces partial saturation, reducing conjugation in the pyridine ring.
  • Electron distribution : The pyrimidine ring’s electron-deficient nature makes it susceptible to electrophilic substitution, while the pyridine ring’s lone pair on nitrogen influences base strength.

The dihydro modification at positions 7 and 8 introduces a non-planar conformation, altering π-orbital overlap and reactivity compared to fully aromatic analogs.

Substituent Configuration: Benzyl, Ethyl, and Chloro Functional Groups

The substituents critically modulate the compound’s physicochemical and biological properties:

  • Chloro group (position 2) :
    • Electron-withdrawing effect stabilizes the pyrimidine ring.
    • Steric hindrance directs regioselectivity in further reactions.
  • Ethyl carboxylate (position 4) :
    • Enhances solubility via ester hydrolysis potential.
    • The ethyl group’s inductive effect slightly destabilizes the adjacent carbonyl.
  • Benzyl carboxylate (position 6) :
    • The benzyl moiety introduces lipophilicity, favoring membrane permeability.
    • The ester group participates in hydrogen bonding with target proteins.

The spatial arrangement of these groups creates a pseudo-axial conformation for the benzyl ester, minimizing steric clashes with the pyrido[4,3-d]pyrimidine core.

Tautomerism and Conformational Dynamics in Solution

The compound exhibits two primary forms of dynamic behavior:

  • Tautomerism :
    • The pyrido[4,3-d]pyrimidine core supports proton shifts between nitrogens. For example, the pyrimidine ring’s N1 and N3 atoms may exchange protons, though the chloro group’s electron withdrawal stabilizes the canonical form.
    • The dihydro modification limits tautomeric possibilities compared to fully unsaturated analogs.
  • Conformational dynamics :
    • Ester group rotation : The benzyl and ethyl esters undergo restricted rotation due to steric hindrance from the aromatic core.
    • Ring puckering : The dihydro pyridine ring adopts a boat-like conformation, fluctuating between envelope and twist-boat forms in solution.

Nuclear magnetic resonance (NMR) studies would reveal distinct signals for axial and equatorial hydrogens in the dihydro region, confirming conformational exchange on the NMR timescale.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

6-O-benzyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate

InChI

InChI=1S/C18H18ClN3O4/c1-2-25-16(23)15-13-10-22(9-8-14(13)20-17(19)21-15)18(24)26-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

PDIDPGOWDWQTLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OCC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination with POCl3 and N,N-Dimethylaniline

The most widely reported method involves replacing a hydroxyl group at the C2 position of the pyridopyrimidine core with chlorine using phosphorus oxychloride (POCl3) .

Procedure :

  • Starting Material : 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate (1.0 equiv).

  • Reagents : POCl3 (as solvent), N,N-dimethylaniline (2.0 equiv).

  • Conditions : Reflux at 120°C for 3 hours.

  • Work-Up : Excess POCl3 is distilled under vacuum. The crude product is precipitated by adding diethyl ether, followed by recrystallization from ethanol.

Key Data :

  • Yield : 70–85%.

  • Purity : Confirmed via single-crystal X-ray diffraction (CCDC: 842323).

  • Mechanism : POCl3 acts as both solvent and chlorinating agent, with N,N-dimethylaniline facilitating deprotonation.

Alternative Chlorination via Thioxo Intermediates

A patent describes a two-step chlorination method using thioxopyrimidine intermediates :

Procedure :

  • Step 1 : React methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate with ethyl isothiocyanatoacetate to form a thioxopyrimidine.

  • Step 2 : Treat the thioxo derivative with POCl3 at 120°C for 22 hours.

Key Data :

  • Yield : 62% after purification.

  • Advantage : Avoids competing side reactions by stabilizing intermediates via sulfur coordination.

Esterification Strategies for Benzyl and Ethyl Groups

Simultaneous Esterification During Cyclization

The benzyl and ethyl ester groups are introduced during the formation of the pyridopyrimidine ring.

Procedure :

  • Starting Material : Ethyl 3-methylpyridazine-4-carboxylate.

  • Cyclization : React with aldimines under Cu(OTf)2 catalysis and microwave heating (135°C, 15 hours).

  • Esterification : Benzyl and ethyl groups are retained via protective esterification during ring closure.

Key Data :

  • Yield : 53–74%.

  • Purity : Validated via HPLC and NMR.

Post-Cyclization Ester Modification

A patent outlines a method to modify ester groups after cyclization using HATU-mediated coupling :

Procedure :

  • Starting Material : 6-[2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylic acid.

  • Coupling : React with 4-isopropylaniline using HATU and DIEA in DMF at room temperature.

  • Esterification : Introduce benzyl/ethyl groups via nucleophilic acyl substitution.

Key Data :

  • Yield : 75%.

  • Selectivity : DIEA minimizes racemization during ester formation.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages
Direct ChlorinationPOCl3, N,N-dimethylanilineReflux, 3 hrs70–85%High purity, minimal side products
Thioxo IntermediatePOCl3, ethyl isothiocyanatoacetate120°C, 22 hrs62%Stabilizes reactive intermediates
HATU CouplingHATU, DIEA, DMFRoom temperature75%Enables late-stage ester diversification

Critical Reaction Parameters

Temperature and Time

  • Chlorination : Optimal at 120°C for 3–22 hours, depending on substrate reactivity.

  • Cyclization : Microwave-assisted heating (135°C) reduces reaction time from days to hours.

Solvent Selection

  • POCl3 : Dual role as solvent and reagent simplifies purification.

  • DMF : Preferred for coupling reactions due to high polarity and miscibility.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-chlorination or decomposition at prolonged reaction times.

  • Solution : Use stoichiometric POCl3 and monitor via TLC.

Low Yields in Esterification

  • Issue : Competing hydrolysis of esters in aqueous work-ups.

  • Solution : Employ anhydrous conditions and rapid filtration .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with amines, alkoxides, and thiols under controlled conditions.

NucleophileReaction ConditionsProductYieldSource
N-MethylpiperazineEthanol, reflux (3 h)2,4-Bis-(4'-methylpiperazin-1'-yl) derivative89%
N,N-DimethylenediamineTHF, 0°C to RT2-Aminoethylamino-substituted derivative85%
Potassium thiophenoxideDMF, 60°C2-Thiophenyl derivative72%

Key observations :

  • Reactions proceed regioselectively at the 2-chloro position due to electron-withdrawing effects of the pyrimidine ring .

  • Steric hindrance from the benzyl and ethyl ester groups modulates reaction rates .

Condensation and Cyclization Reactions

The ester groups participate in condensation reactions to form heterocyclic systems:

Reaction with hydrazines :

text
6-Benzyl 4-ethyl ... dicarboxylate + Hydrazine hydrate → Pyridopyrimidine-1,3,4-oxadiazole hybrids Conditions: Ethanol, 80°C, 6 h Yield: 68–78% [8]

Intramolecular cyclization :
Under acidic conditions (H₂SO₄, 100°C), the ethyl ester undergoes cyclization to form a fused tetracyclic system via lactam formation.

Ester Hydrolysis

ReagentConditionsProductApplication
LiOH/H₂OTHF, RT, 12 hDiacid derivativePrecursor for metal complexes
BCl₃DCM, −78°C, 2 hSelective benzyl ester removalStepwise functionalization

Halogen Exchange

Pd-catalyzed cross-coupling replaces chlorine with other groups:

Reaction TypeReagentProductYield
Suzuki couplingPhenylboronic acid2-Phenyl derivative65%
Buchwald-HartwigAniline2-Anilino derivative58%

Conditions: Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C .

Stability and Reactivity Trends

FactorEffect on ReactivityExperimental Evidence
Solvent polarityHigher polarity accelerates SNAr3x rate increase in DMSO vs THF
Temperature>80°C promotes decomposition15% degradation after 8 h at 100°C
Substituent electronicsElectron-withdrawing groups enhance Cl displacementHammett σ⁺ = +0.78

Comparative Reaction Kinetics

Second-order rate constants (k₂, M⁻¹s⁻¹) for chlorine substitution:

Nucleophilek₂ (25°C)Activation Energy (kJ/mol)
Piperidine2.1 × 10⁻³48.2
Sodium methoxide5.7 × 10⁻²34.1
Thiophenol9.3 × 10⁻⁴53.6

Data acquired via UV-Vis spectroscopy in acetonitrile .

Scientific Research Applications

6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Anilino-7,8-Dihydropyrido[4,3-d]Pyrimidines
  • Structure: Features a 4-anilino group (aromatic amine) instead of esters at positions 4 and 4.
  • Activity: Demonstrates potent cytotoxicity against A549 lung cancer cells (IC₅₀ < 1 µM) and EGFR inhibition, attributed to the anilino group's ability to form hydrogen bonds with kinase domains .
Benzyl 4-Chloro-2-Methyl-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate
  • Structure : Methyl at position 2 and chloro at position 4 (vs. chloro at position 2 in the target compound).
  • Synthesis : Prepared via phosphorus oxychloride-mediated chlorination of a hydroxyl precursor, similar to the target compound’s synthesis .
  • Implications : Positional isomerism of chloro and alkyl groups alters steric hindrance and electronic effects, which may modulate reactivity in nucleophilic substitution reactions .
6-Benzyl-2,4-Dichloro-5,6,7,8-Tetrahydropyrido[4,3-d]Pyrimidine
  • Structure : Dichloro substitution at positions 2 and 4 with full saturation (5,6,7,8-tetrahydro).
  • Reactivity : The additional chlorine enhances electrophilicity, making it a versatile intermediate for further functionalization .
  • Comparison : The target compound’s single chloro group and partial saturation likely reduce electrophilicity but improve metabolic stability .

Structural and Conformational Differences

Compound Core Structure Substituents (Positions) Saturation Dihedral Angles (Pyrimidine vs. Ester)
Target Compound Pyrido[4,3-d]pyrimidine Cl (2), Benzyl/EtCOO (4,6) 5H,7,8-dihydro 56.27°
4-Anilino-7,8-Dihydropyrido[4,3-d]Pyrimidine Pyrido[4,3-d]pyrimidine NHPh (4) 7,8-dihydro Not reported
7-Benzyl-4-Chloro-Pyrrolo[2,3-d]Pyrimidine Pyrrolo[2,3-d]pyrimidine Cl (4), Benzyl (7) Fully unsaturated Not reported
  • Conformational Stability : The target compound’s dihedral angles suggest a bent conformation, which may limit intercalation with DNA but favor protein surface interactions .

Biological Activity

6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate (BEDPC) is a pyrimidine derivative notable for its biological activity, particularly in antimicrobial and potential therapeutic applications. This compound has garnered attention due to its structural similarity to established drugs like pyrimethamine, which is used in the treatment of malaria.

Chemical Structure and Properties

BEDPC has the molecular formula C18H18ClN3O4C_{18}H_{18}ClN_3O_4 and is characterized by multiple functional groups that contribute to its biological activity. The compound features a pyrimidine ring system with two carboxylate groups and a chlorinated ethyl side chain.

PropertyValue
Molecular FormulaC18H18ClN3O4C_{18}H_{18}ClN_3O_4
Molecular Weight363.80 g/mol
CAS Number1350300-89-8
SolubilitySoluble in DMSO
Melting PointNot specified

The primary mechanism through which BEDPC exhibits its biological activity is by inhibiting protein synthesis in bacteria. It binds to bacterial ribosomes, preventing the formation of the enzyme complex necessary for protein elongation. This inhibition leads to bacterial cell death, making BEDPC a potential candidate for antimicrobial applications .

Antimicrobial Activity

Research indicates that BEDPC demonstrates significant antibacterial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains by targeting their protein synthesis machinery. Its efficacy is comparable to that of known antibiotics, making it a promising candidate for further development as an antimicrobial agent .

Therapeutic Potential

The compound's structural similarity to pyrimethamine suggests potential applications in treating parasitic infections, particularly malaria. However, extensive research is needed to fully understand its efficacy and safety profile in vivo.

Case Studies

Several case studies have highlighted the biological activity of BEDPC:

  • Inhibition of Bacterial Growth : A study conducted on multiple bacterial strains demonstrated that BEDPC inhibited growth at concentrations as low as 10 μg/mL, indicating strong antibacterial activity .
  • Comparative Analysis with Pyrimethamine : In comparative studies with pyrimethamine, BEDPC showed similar mechanisms of action but with varying efficacy depending on the bacterial strain tested .
  • Toxicological Assessment : Preliminary toxicological assessments suggest that while BEDPC exhibits potent antibacterial properties, its safety profile requires thorough investigation before clinical application .

Research Findings

Recent research has focused on the synthesis and modification of pyrimidine derivatives like BEDPC to enhance their biological activities. Modifications at various positions on the pyrimidine ring have been explored to improve potency and selectivity against specific pathogens .

Table 2: Summary of Research Findings on BEDPC

Study ReferenceFocus AreaKey Findings
Antibacterial ActivityEffective against multiple strains; IC50 values reported.
Structural SimilaritySimilar action mechanism to pyrimethamine; potential for malaria treatment.
Toxicological StudiesInitial findings indicate need for further safety evaluations.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be standardized?

The compound is synthesized via refluxing 6-benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate with N,N-dimethylaniline (2 eq) in POCl₃ as a solvent for 3 hours. Recrystallization from ethanol yields colorless blocks . Key parameters include:

  • Solvent : POCl₃ (dual role as solvent and chlorinating agent).
  • Temperature : Reflux conditions (~110°C, depending on POCl₃ boiling point).
  • Workup : Ethanol recrystallization at room temperature for purity.

Q. What spectroscopic and crystallographic methods are critical for structural validation?

  • Single-crystal X-ray diffraction : Confirms monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.530 Å, b = 12.384 Å, c = 14.010 Å, β = 119.82°, and Z = 4 .
  • NMR/IR/HRMS : For derivatives, ¹H/¹³C NMR (DMSO-d₆) resolves substituent positions, while HRMS (ESI) validates molecular weight (e.g., observed m/z 550.0816 vs. calculated 550.0978 for analogues) .

Q. How do steric and electronic effects influence the compound’s conformation?

The pyrimidine ring forms a dihedral angle of 56.27° with the N-bonded ester group, while the benzyl aromatic ring tilts at 11.23° relative to the pyrimidine core. These angles arise from steric repulsion between the benzyl group and ester substituents, as confirmed by crystallography .

Advanced Research Questions

Q. How can computational chemistry optimize reaction design and predict reactivity?

Integrate quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. For example:

  • Reaction path searches : Identify intermediates in POCl₃-mediated chlorination .
  • Solvent effects : Simulate POCl₃’s role in stabilizing charged intermediates.
  • Dihedral angle prediction : Compare computed vs. experimental angles (e.g., 56.27° in crystal structure) to refine force fields .

Q. How should contradictory spectral or crystallographic data be resolved?

  • Cross-validation : Pair X-ray data with NMR/IR (e.g., confirm carbonyl stretches at ~1700 cm⁻¹ for ester groups) .
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility if crystallographic rigidity conflicts with solution-state data .
  • Error analysis : Compare R factors (e.g., R = 0.058 for X-ray refinement) with statistical thresholds .

Q. What strategies improve yield and selectivity in analogues with modified substituents?

  • DoE (Design of Experiments) : Apply factorial designs to vary substituents (e.g., bromophenyl vs. nitrophenyl in analogues) and optimize conditions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency, leveraging POCl₃’s dual solvent/reagent role .
  • Byproduct tracking : Use LC-MS to monitor side reactions (e.g., hydrolysis of ester groups) .

Methodological Recommendations

  • Interdisciplinary integration : Combine crystallography, spectroscopy, and computational modeling to resolve structural ambiguities .
  • Safety protocols : Adopt PPE (gloves, goggles) and ventilation when handling POCl₃, referencing SDS guidelines for related dihydropyridines .
  • Data reproducibility : Archive raw diffraction data (e.g., CCDC deposition) and statistical experimental designs .

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